molecular formula C7H6N4O B577417 1H-吡唑并[3,4-b]吡啶-3-甲酰胺 CAS No. 1245645-04-8

1H-吡唑并[3,4-b]吡啶-3-甲酰胺

货号 B577417
CAS 编号: 1245645-04-8
分子量: 162.152
InChI 键: VQEHZPGBDDJXAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a member of the pyrazolopyridines, a group of heterocyclic compounds. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the formation of a pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present . More detailed information would require specific studies or data on the particular derivative of interest.

科学研究应用

  1. 合成方法:Keating 和 Alam (2021) 的一项研究开发了一种新颖的方法,使用钯催化的氨基羰基化合成 1,3-二取代的吡唑并[3,4-b]吡啶-3-甲酰胺衍生物。这种方法强调了官能团耐受性并提供了高产率,突出了其在合成具有这种支架的药物分子中的重要性 (Keating & Alam, 2021).

  2. 反应机理:Yıldırım、Kandemirli 和 Demir (2005) 对吡唑并[3,4-b]吡啶衍生物的功能化反应进行了实验和理论研究。他们的研究有助于更深入地了解这些化合物合成中涉及的反应机理 (Yıldırım, Kandemirli, & Demir, 2005).

  3. 生物医学应用:Donaire-Arias 等人 (2022) 综述了超过 300,000 个 1H-吡唑并[3,4-b]吡啶的合成方法和生物医学应用。他们分析了取代基的多样性,并强调了这些化合物在各种生物医学背景中的作用 (Donaire-Arias et al., 2022).

  4. 抗菌性能:Panda、Karmakar 和 Jena (2011) 合成了吡唑并[3,4-b]吡啶衍生物,并评估了它们对革兰氏阴性菌和革兰氏阳性菌的抗菌活性。他们的研究结果表明,某些衍生物,尤其是那些带有甲酰胺基团的衍生物,表现出中等到良好的抗菌活性 (Panda, Karmakar, & Jena, 2011).

  5. 抗结核药:Tang 等人 (2015) 设计并合成了吡唑并[1,5-a]吡啶-3-甲酰胺衍生物作为潜在的抗结核药。它们对结核分枝杆菌菌株(包括多药耐药菌株)显示出有希望的体外效力,并在小鼠模型中显着降低了细菌负荷 (Tang et al., 2015).

  6. 细胞周期蛋白依赖性激酶抑制剂:Misra 等人 (2003) 发现 1H-吡唑并[3,4-b]吡啶 3 (SQ-67563) 是 CDK1/CDK2 的有效抑制剂,在细胞中充当细胞毒性剂,并具有阻断细胞周期进程或诱导细胞凋亡的潜力 (Misra et al., 2003).

安全和危害

Safety data for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

未来方向

The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to adenine and guanine, they may have potential as therapeutic agents, but more research is needed to fully understand their mechanisms of action and potential uses .

属性

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEHZPGBDDJXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Citations

For This Compound
23
Citations
B Pfaffenrot, P Klövekorn, M Juchum, R Selig… - European journal of …, 2021 - Elsevier
Currently, the therapeutic options for treatment of liver failure are very limited. As mitogen-activated protein kinase kinase 4 (MKK4) has recently been identified by in vivo RNAi …
Number of citations: 14 www.sciencedirect.com
L Zhang, G Balan, G Barreiro, BP Boscoe… - Journal of medicinal …, 2014 - ACS Publications
A novel series of pyrazolopyrazines is herein disclosed as mGluR5 negative allosteric modulators (NAMs). Starting from a high-throughput screen (HTS) hit (1), a systematic structure–…
Number of citations: 55 pubs.acs.org
IN Stepanenko, MS Novak, G Mühlgassner… - Inorganic …, 2011 - ACS Publications
Six organometallic complexes of the general formula [M II Cl(η 6 -p-cymene)(L)]Cl, where M = Ru (11a, 12a, 13a) or Os (11b, 12b, 13b) and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,…
Number of citations: 29 pubs.acs.org
S Bi, W Diao, T Tian, T Zhou, K Lin… - … Process Research & …, 2023 - ACS Publications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) was a key intermediate for the preparation of vericiguat (1). A new approach for the synthesis of 9 was …
Number of citations: 2 pubs.acs.org
S Bi, W Diao, T Zhou, K Lin, W Zhou - Synthetic Communications, 2023 - Taylor & Francis
Herein, we describe a new synthetic route to prepare 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), a key intermediate of riociguat (1). In this new route, 9 was …
Number of citations: 3 www.tandfonline.com
Y Hao, C Yang, C Shu, Z Li, K Xia, S Wu, H Ma… - Bioorganic …, 2022 - Elsevier
Receptor-interacting protein kinase-1 (RIPK1) is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including …
Number of citations: 1 www.sciencedirect.com
CY Yang, JG Phillips, JA Stuckey, L Bai… - ACS Medicinal …, 2016 - ACS Publications
Aberrant activation of the complement system is associated with diseases, including paroxysmal nocturnal hemoglobinuria and age-related macular degeneration. Complement factor D …
Number of citations: 19 pubs.acs.org
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
Tumor-associated macrophages (TAMs) are predominantly associated with tumor growth. Colony-stimulating factor 1 receptor (CSF1R) acts as a key regulator of TAM survival and …
Number of citations: 8 www.sciencedirect.com
M Follmann, J Ackerstaff, G Redlich… - Journal of medicinal …, 2017 - ACS Publications
The first-in-class soluble guanylate cyclase (sGC) stimulator riociguat was recently introduced as a novel treatment option for pulmonary hypertension. Despite its outstanding …
Number of citations: 160 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。